

Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Ridaura (Auranofin)

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Introduction

Ridaura, with the active ingredient auranofin, is a gold-containing compound initially approved for the treatment of rheumatoid arthritis.[1][2] Emerging research has repurposed auranofin as a promising anticancer agent due to its ability to induce apoptosis in various cancer cell lines. [3][4][5][6] These application notes provide a comprehensive overview and detailed protocols for analyzing **Ridaura**-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis of this programmed cell death process.[7]

Mechanism of Action

Auranofin's primary mechanism of action involves the inhibition of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system.[1][3][4][8] Inhibition of TrxR leads to an increase in intracellular reactive oxygen species (ROS), causing oxidative stress.[1][8][9] This oxidative stress triggers a cascade of events leading to apoptosis through multiple pathways:

Mitochondrial (Intrinsic) Pathway: Increased ROS can lead to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c.[10][11] This activates caspase-9 and subsequently the executioner caspase-3, leading to the cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP). [9][10][12] The Bcl-2 family of proteins, which regulate mitochondrial integrity, are also modulated by auranofin, often showing an increased BAX/Bcl-2 ratio.[12][13]



- Endoplasmic Reticulum (ER) Stress: Auranofin can induce ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis.[9][14]
- Inhibition of Signaling Pathways: Auranofin has been shown to inhibit pro-survival signaling pathways, including the PI3K/Akt/mTOR, STAT3, and NF-κB pathways.[2][3][4][13]
- Proteasome Inhibition: Auranofin can also inhibit the ubiquitin-proteasome system,
 contributing to the accumulation of misfolded proteins and apoptosis.[3][4]

Data Presentation

The following tables summarize quantitative data from various studies on **Ridaura** (auranofin)-induced apoptosis.

Table 1: IC50 Values of Auranofin in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 Value (μM)	Exposure Time (h)	Reference
HeLa	Cervical Cancer	~2	24	[5][6]
Calu-6	Lung Cancer	3-4	24	[10][12]
A549	Lung Cancer	3-4	24	[10][12]
U266	Multiple Myeloma	0.05	24	[2]

Table 2: Auranofin-Induced Apoptosis in Urothelial Carcinoma Cells (HT 1376) after 48h Treatment

Auranofin Concentration (μΜ)	Percentage of Annexin V+ Cells	Reference
Vehicle (Control)	2.4%	[15]
1.5	8.7%	[15]
3.0	22.8%	[15]



Table 3: Apoptosis Induction in Gastric Cancer Cell Lines after 24h Auranofin Treatment

Cell Line	Auranofin Concentration (μΜ)	Apoptosis (%)	Reference
BGC-823	2	~15%	[9]
3	~25%	[9]	
4	~40%	[9]	_
SGC-7901	2	~10%	[9]
3	~20%	[9]	
4	~35%	[9]	_
KATO III	2	~12%	[9]
3	~22%	[9]	
4	~30%	[9]	

Experimental Protocols

Protocol 1: Cell Culture and Treatment with Ridaura (Auranofin)

- Cell Seeding: Seed the cancer cell line of interest (e.g., HeLa, A549, MCF-7) in a suitable culture vessel (e.g., T25 flask, 6-well plate) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. For a 6-well plate, a seeding density of 1.5 x 10^5 cells/well is a common starting point.[13]
- Cell Adherence: Allow the cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO2.
- Auranofin Preparation: Prepare a stock solution of auranofin (e.g., 10 mM) by dissolving it in dimethyl sulfoxide (DMSO).[13] Store the stock solution at -20°C.
- Treatment: On the day of the experiment, dilute the auranofin stock solution to the desired final concentrations (e.g., 1, 2, 4 μ M) in fresh culture medium. The final DMSO concentration should be kept low (e.g., \leq 0.1%) to avoid solvent-induced cytotoxicity.

Methodological & Application





- Incubation: Remove the old medium from the cells and replace it with the medium containing
 the different concentrations of auranofin. Include a vehicle control (medium with the same
 concentration of DMSO as the highest auranofin concentration).
- Incubation Period: Incubate the cells for the desired period (e.g., 24 or 48 hours).[13][15]

Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining using Flow Cytometry

This protocol is based on the principle that in early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[16][17]

Materials:

- Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
- Phosphate-buffered saline (PBS)
- · Treated and control cells
- Flow cytometer

Procedure:

- Cell Harvesting:
 - For adherent cells, gently collect the culture supernatant which may contain detached apoptotic cells.
 - Wash the adherent cells once with PBS and then detach them using a gentle cell dissociation solution (e.g., Trypsin-EDTA).
 - Combine the detached cells with the supernatant from the first step.



- For suspension cells, directly collect the cells.
- Cell Washing: Centrifuge the cell suspension at approximately 300 x g for 5 minutes at room temperature.[18] Discard the supernatant and wash the cells twice with cold PBS.
- Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
- Staining:
 - \circ Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.
 - Add 5 μL of Annexin V-FITC and 5 μL of PI to the cell suspension.
 - Gently vortex the tubes.
- Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[17][19]
- Sample Preparation for Analysis: Add 400 μL of 1X Binding Buffer to each tube.[20]
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour).
 [20] Use appropriate controls for setting up compensation and gates:
 - Unstained cells
 - Cells stained only with Annexin V-FITC
 - Cells stained only with PI

Data Interpretation:

The results of the flow cytometry analysis are typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants:

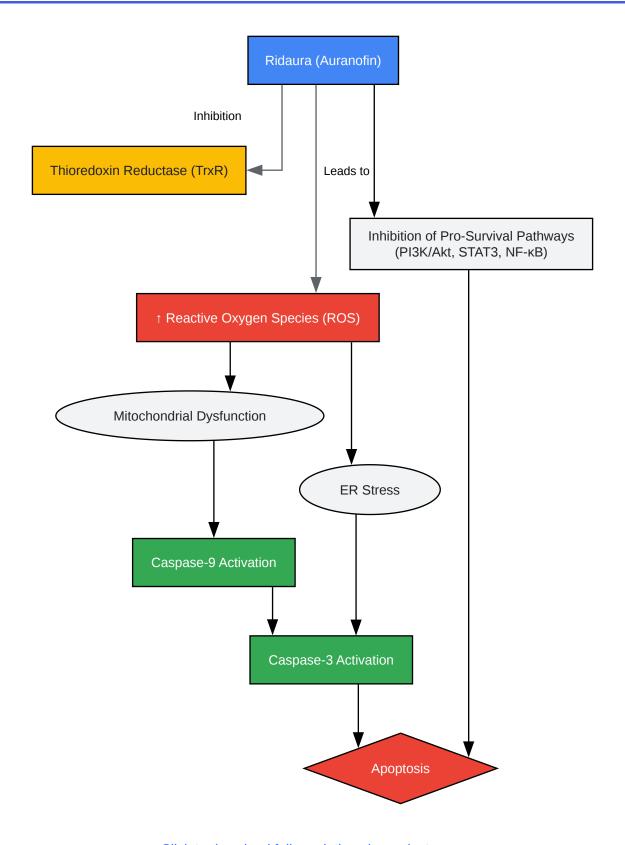
- Lower-Left (Annexin V- / PI-): Live cells
- Lower-Right (Annexin V+ / PI-): Early apoptotic cells



- Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
- Upper-Left (Annexin V- / PI+): Necrotic cells

Mandatory Visualizations

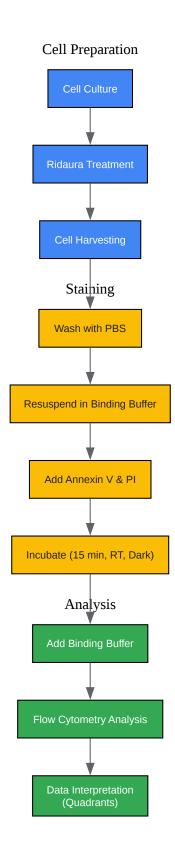




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Caption: Signaling pathway of Ridaura-induced apoptosis.





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Caption: Experimental workflow for apoptosis analysis.



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